molecular formula C19H17NOS B263800 N,N-dibenzylthiophene-2-carboxamide

N,N-dibenzylthiophene-2-carboxamide

Cat. No.: B263800
M. Wt: 307.4 g/mol
InChI Key: ASTXNWPSIPDNBE-UHFFFAOYSA-N
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Description

N,N-Dibenzylthiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring two benzyl groups attached to the nitrogen atom of the amide moiety.

Properties

Molecular Formula

C19H17NOS

Molecular Weight

307.4 g/mol

IUPAC Name

N,N-dibenzylthiophene-2-carboxamide

InChI

InChI=1S/C19H17NOS/c21-19(18-12-7-13-22-18)20(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-13H,14-15H2

InChI Key

ASTXNWPSIPDNBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CS3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

N-Benzyl-N-phenylthiophene-2-carboxamide Derivatives (Ev4)
  • Structure : Features one benzyl and one phenyl group on the amide nitrogen.
  • Activity : Demonstrated potent antiviral activity against enterovirus 71 (EV71), with EC50 values in the low micromolar range (e.g., compound 5a : EC50 = 1.42 μM).
  • SAR Insights :
    • The thiophene-2-carboxamide core is critical for antiviral efficacy.
    • Electron-withdrawing substituents (e.g., bromo, fluoro) on the benzyl or phenyl groups enhance activity.
  • Synthesis : Achieved via coupling of thiophene-2-carboxylic acid derivatives with substituted amines using HATU/DIEA activation .
Nitrothiophene Carboxamides (Ev1, Ev2, Ev15)
  • Structure : Incorporates nitro groups on the thiophene ring (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide).
  • Activity : Narrow-spectrum antibacterial agents; purity and yield vary significantly (42–99.05%).
  • Synthesis : Nitro group introduced via nitration; purified via silica column chromatography .
N-(2-Nitrophenyl)thiophene-2-carboxamide (Ev5, Ev9)
  • Structure : Aromatic nitro substituent on the aniline moiety.
  • Structural Insights :
    • Dihedral angles between thiophene and benzene rings: 8.5–13.5°, influencing crystal packing and intermolecular interactions (e.g., C–H⋯O/S bonds).
    • Comparable to furan analogs but with distinct C–S bond lengths.
  • Activity: Studied for genotoxicity and supramolecular behavior .
Dimeric Thiophene Carboxamides (Ev7)
  • Structure : Symmetrical dimers (e.g., N,N’-heptane-1,7-diylbis[N-(2-thienylmethyl)thiophene-2-carboxamide]).
  • Application : Explored in materials science and multivalent drug design .

Structural and Electronic Considerations

  • Substituent Effects: Electron-withdrawing groups (e.g., NO2, CF3) enhance antibacterial/antiviral activity but may reduce synthetic yield. Bulky substituents (e.g., benzyl) improve target selectivity by modulating steric interactions.
  • Crystal Packing: Weak non-classical interactions (C–H⋯O/S) dominate in nitro derivatives, influencing solubility and bioavailability .

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